N-(2-sulfanylethyl)octadecanamide
Description
N-(2-sulfanylethyl)octadecanamide is a long-chain fatty acid amide derivative with a 2-sulfanylethyl (-SCH2CH2-) group attached to the nitrogen of octadecanamide (C17H35CONH2). Its structure enables unique reactivity due to the thiol (-SH) moiety, which participates in redox reactions, disulfide bond formation, and acyl shifts (e.g., N→S transfer) under specific conditions . Applications of this compound may span chemical biology, materials science, and redox-responsive systems due to its reactive thiol group.
Properties
CAS No. |
6162-69-2 |
|---|---|
Molecular Formula |
C20H41NOS |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)octadecanamide |
InChI |
InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-23/h23H,2-19H2,1H3,(H,21,22) |
InChI Key |
WAHDEMVAELVQEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCS |
Other CAS No. |
6162-69-2 |
Synonyms |
N-stearoylcysteamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Octadecanamide Derivatives
The following table summarizes key structural and functional differences between N-(2-sulfanylethyl)octadecanamide and related compounds:
Functional Group Impact on Reactivity
- Thiol Group (this compound): The sulfanylethyl substituent enables thiol-disulfide exchange and N→S acyl shifts, critical in peptide ligation and dynamic covalent chemistry . This contrasts with N,N-dimethyloctadecanamide, which lacks redox activity due to its inert methyl groups.
- Glycosyl Moieties (e.g., CAS 95119-86-1): The glucosyl group enhances hydrophilicity and enables carbohydrate-recognition processes, unlike the hydrophobic octadecanamide backbone .
- Cyanoethyl Groups (CAS 851608-39-4): The cyano group increases polarity and may stabilize intermediates in nucleophilic reactions, diverging from the thiol-driven reactivity of this compound .
Comparative Reactivity in Acyl Shifts
This compound undergoes acid- or base-mediated N→S acyl shifts to form thioesters, a property exploited in protein synthesis . In contrast:
- N,N-Dimethyloctadecanamide: No such shifts occur due to the absence of a thiol group.
- Glucosyl Octadecanamides: Reactivity is dominated by glycosidic bond cleavage rather than acyl transfer .
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